molecular formula C13H15NO2 B12836974 (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate CAS No. 745783-70-4

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate

Cat. No.: B12836974
CAS No.: 745783-70-4
M. Wt: 217.26 g/mol
InChI Key: OBCLNTYESQZKFV-STQMWFEESA-N
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Description

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate is a chiral isocyanate compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzyloxy group attached to a cyclopentyl ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate typically involves the reaction of (1S,2S)-(+)-2-Benzyloxycyclopentylamine with phosgene or triphosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

[ \text{(1S,2S)-(+)-2-Benzyloxycyclopentylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.

    Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.

    Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines under mild conditions to form ureas.

    Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those with chiral centers.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (1S,2S)-(+)-2-Benzyloxycyclopentylamine: The amine precursor used in the synthesis of the isocyanate.

    (1S,2S)-(+)-2-Benzyloxycyclopentanol: The alcohol derivative of the compound.

Uniqueness

(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate is unique due to its specific chiral configuration and the presence of the benzyloxy group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

745783-70-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

[(1S,2S)-2-isocyanatocyclopentyl]oxymethylbenzene

InChI

InChI=1S/C13H15NO2/c15-10-14-12-7-4-8-13(12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1

InChI Key

OBCLNTYESQZKFV-STQMWFEESA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=O

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N=C=O

Origin of Product

United States

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